molecular formula C19H24N3O3Cl B601377 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid CAS No. 93107-11-0

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Cat. No.: B601377
CAS No.: 93107-11-0
M. Wt: 377.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is also known as ciprofloxacin . It is a second-generation fluoroquinolone that has spawned many derivative antibiotics . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections .


Synthesis Analysis

An improved process for the synthesis of “this compound” involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H18FN3O3 . The molecular weight is 331.342 . The Isomeric SMILES string is c1c2c(cc(c1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4 .


Chemical Reactions Analysis

“this compound” inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication .


Physical and Chemical Properties Analysis

“this compound” is a powder or crystal . It has a molecular weight of 331.34 .

Safety and Hazards

The safety and hazards of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” are regulated by the European Chemicals Agency (ECHA) .

Future Directions

As a second-generation fluoroquinolone, “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” has been used to spawn many derivative antibiotics . Its future directions may include the development of new antibiotics and the exploration of its potential uses in treating various bacterial infections .

Properties

IUPAC Name

1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJEAWVHIBCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93107-11-0
Record name Desfluorociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Analogously to Example C, 7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is reacted with piperazine to give 1-cyclopropyl-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid which decomposes at 298°-300° C. Preparation Examples for the end products according to the invention:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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